Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride

Description

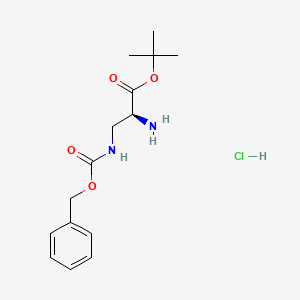

Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride is a protected β-amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure includes three critical functional groups:

- Cbz (Carbobenzyloxy) group: Protects the amine functionality, enabling selective deprotection under hydrogenolysis or acidic conditions.

- tert-butyl ester: Stabilizes the carboxylic acid moiety, offering resistance to hydrolysis under basic conditions.

- Hydrochloride salt: Enhances solubility in polar solvents and improves crystallinity for purification.

This compound is pivotal in synthesizing β-peptides, which exhibit unique helical structures and metabolic stability compared to α-peptides. Its applications span drug discovery, bioconjugation, and materials science.

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOCKJILLUDOHD-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Protection Strategy

The synthesis of Cbz-β-Amino-L-alanine tert-butyl ester hydrochloride follows a sequential protection approach:

-

Amino Group Protection : Introduction of the Cbz group to β-amino-L-alanine.

-

Carboxyl Group Protection : Formation of the tert-butyl ester.

-

Hydrochloride Salt Formation : Acidification to yield the final product.

Cbz Protection of β-Amino-L-alanine

The amino group of β-amino-L-alanine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This involves reacting β-amino-L-alanine with Cbz-Cl in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding Cbz-β-amino-L-alanine (CAS 35761-26-3).

tert-Butyl Ester Formation

The carboxyl group of Cbz-β-amino-L-alanine is esterified using isobutylene in the presence of an acid catalyst. A scalable method from patent literature (WO2003053909A1) employs silica-impregnated sulfuric acid or p-toluenesulfonic acid (PTSA) in dichloromethane or dioxane. Key parameters include:

-

Catalyst : 1.5 equivalents of PTSA or silica-H₂SO₄.

-

Reaction Time : 2–8 days under autoclave conditions.

After esterification, the crude product is washed with sodium bicarbonate, water, and brine to remove residual acid and byproducts.

Hydrochloride Salt Formation

The tert-butyl ester intermediate is treated with hydrogen chloride (HCl) gas in ethyl acetate or diethyl ether to precipitate the hydrochloride salt. This step ensures high purity and stability for storage.

Comparative Analysis of tert-Butyl Esterification Methods

Acid-Catalyzed Isobutylene Reaction

The predominant industrial method leverages isobutylene gas and acid catalysts, as detailed in Table 1.

Table 1: Reaction Conditions for tert-Butyl Esterification

| Parameter | Silica-H₂SO₄ Method | PTSA Method |

|---|---|---|

| Solvent | Dichloromethane | Dioxane |

| Catalyst Load | 2 equivalents | 1.5 equivalents |

| Reaction Time | 4–5 days | 2–3 days |

| Yield* | 85–90% | 88–92% |

*Yields extrapolated from analogous syntheses in WO2003053909A1.

Advantages :

-

No Amino Deprotection : The Cbz group remains intact under acidic conditions.

-

Scalability : Reactions in dichloromethane or dioxane facilitate large-scale production.

Limitations :

-

Long Reaction Times : Esterification requires 2–8 days for completion.

-

Byproduct Formation : Trace dicyclohexylurea (DCU) may form if carbodiimide coupling agents are used in prior steps.

Process Optimization and Industrial Considerations

Catalyst Selection

Solvent Systems

Stereochemical Integrity

The L-configuration of β-amino-L-alanine is preserved throughout synthesis due to:

Analytical Validation and Quality Control

Chemical Reactions Analysis

Types of Reactions

Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-amino-L-alanine.

Deprotection: The Cbz group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Catalytic hydrogenation (Pd-C, H2) or TFA.

Substitution: Various nucleophiles depending on the desired product.

Major Products

Hydrolysis: Beta-amino-L-alanine.

Deprotection: Free amine derivatives.

Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride involves the reaction of tert-butyl L-2,3-diaminopropionate with benzyl chloroformate in the presence of pyridine. This process yields the desired compound, which can be purified through column chromatography and characterized using analytical techniques such as NMR spectroscopy and mass spectrometry .

Key Properties:

- Molecular Formula: C15H23ClN2O4

- Molecular Weight: 330.81 g/mol

- CAS Number: 174796-88-4

Biological Properties

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Activity: Studies have shown that the compound demonstrates significant antimicrobial effects against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

- Anticancer Properties: The compound has been tested against several cancer cell lines, revealing cytotoxic effects that indicate its potential as a chemotherapeutic agent .

Applications in Scientific Research

The versatility of this compound allows it to be utilized in several research areas:

Drug Design and Development

As a building block for peptidomimetics, this compound can facilitate the development of novel therapeutic agents. Its structure allows for modifications that can enhance efficacy and selectivity in targeting specific biological pathways.

Chemical Biology

In chemical biology, this compound serves as a tool for studying protein interactions and enzyme mechanisms due to its ability to mimic natural amino acids .

Proteomics

The compound is valuable in proteomics for labeling and modifying proteins, aiding in the study of protein function and interaction networks.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that certain modifications significantly enhanced antibacterial activity against drug-resistant strains .

Anticancer Research

In a recent investigation published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that it induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further drug development .

Limitations and Future Directions

While this compound shows great promise, several limitations need addressing:

- Toxicity Studies: Comprehensive toxicity assessments are necessary to ensure safety for therapeutic applications.

- Synthesis Challenges: The current synthesis methods may require optimization for scalability and efficiency.

Future research directions could include:

Mechanism of Action

The mechanism of action of Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and subsequent reactions . The tert-butyl ester group similarly protects the carboxyl group .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

* Note: Specific data for Cbz-beta-Amino-L-alanine tert-butyl ester HCl is inferred from analogs due to absence in provided evidence.

Functional Group Analysis

Protective Groups :

- The Cbz group in the target compound distinguishes it from beta-alanine tert-butyl ester hydrochloride (), which lacks amine protection. Cbz offers orthogonal deprotection compatibility compared to Boc (tert-butoxycarbonyl) or Fmoc groups commonly used in peptide synthesis.

- tert-butyl esters are shared across all compounds, providing hydrolytic stability. However, steric hindrance from the Cbz group in the target compound may alter reactivity in coupling reactions compared to simpler analogs like beta-alanine tert-butyl ester .

Applications :

- The target compound’s dual protection makes it suitable for solid-phase peptide synthesis (SPPS) , where selective deprotection is critical. In contrast, beta-alanine tert-butyl ester hydrochloride is utilized in Pd-catalyzed C-N cross-coupling for synthesizing rhodamine dyes .

- The iodomethyl-pyrrolidine derivative () serves as a halogenated intermediate for Suzuki-Miyaura couplings, highlighting the role of tert-butyl esters in stabilizing reactive intermediates .

Research Findings and Gaps

- Beta-alanine tert-butyl ester’s role in rhodamine synthesis () suggests that the target compound could be adapted for fluorescent probe development if coupled with appropriate chromophores.

- Data Limitations: No direct toxicity or ecotoxicity data exists for this compound in the provided evidence. Extrapolations are based on analogs like beta-alanine tert-butyl ester hydrochloride . Comparative studies on deprotection efficiency (Cbz vs. Boc/Fmoc) in β-amino acids are needed to optimize synthetic workflows.

Biological Activity

Introduction

Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride (CAS Number: 174796-88-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃ClN₂O₄ |

| Molecular Weight | 330.807 g/mol |

| LogP | 3.288 |

| PSA (Polar Surface Area) | 94.14 Ų |

The compound is characterized by a benzyloxycarbonyl (Cbz) group, which is known to enhance the stability and solubility of amino acids and peptides.

Synthesis

The synthesis of Cbz-beta-Amino-L-alanine tert-butyl ester typically involves the protection of the amino group followed by esterification. The synthesis pathways can vary but generally include:

- Protection of the amino group using Cbz chloride.

- Esterification with tert-butyl alcohol.

- Hydrochloride salt formation to enhance solubility and stability.

These synthetic steps are crucial for obtaining high yields and purity of the compound, which are essential for biological testing.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Protease Inhibition : Similar compounds have been shown to act as inhibitors of proteases, including those involved in viral replication processes such as SARS-CoV protease .

- Antimicrobial Activity : Research indicates that derivatives of amino acids can exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Studies

- Antiviral Activity : A study evaluated various β-amino acids, including derivatives similar to Cbz-beta-Amino-L-alanine, for their ability to inhibit viral proteases. The results indicated that modifications at the amino acid level could enhance inhibitory potency against viral enzymes .

- Antimicrobial Studies : In vitro studies have demonstrated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) in the range of 6 to 25 µg/mL against common pathogens .

- Cytotoxicity Tests : The cytotoxic effects of peptide conjugates derived from β-amino acids were tested on various cancer cell lines, revealing IC₅₀ values that indicate significant anticancer potential .

Comparative Biological Activity Table

| Compound | Activity Type | IC₅₀/Zone of Inhibition |

|---|---|---|

| Cbz-beta-Amino-L-alanine derivative | Protease Inhibition | Not specified |

| Imidazotetrazine conjugate | Cytotoxicity | IC₅₀ = 1.5 µM |

| Hydrolyzed peptide conjugates | Antimicrobial | MIC = 6-12.5 µg/mL |

Q & A

Q. What are the optimal synthetic routes for preparing Cbz-β-amino-L-alanine tert-butyl ester hydrochloride?

The synthesis typically involves three key steps: (1) introducing the Cbz (carbobenzyloxy) protecting group to β-amino-L-alanine via reaction with benzyl chloroformate under alkaline conditions (e.g., NaOH in ethanol/water mixtures); (2) esterification of the carboxylic acid group with tert-butanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI; (3) hydrochloride salt formation via treatment with HCl gas or aqueous HCl. Reaction optimization may focus on temperature control (0–25°C), solvent selection (e.g., THF for esterification), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Confirms the presence of Cbz (aromatic protons at δ 7.3–7.4 ppm), tert-butyl ester (singlet at ~1.4 ppm for C(CH3)3), and β-amino group (NH signals at δ 5–6 ppm).

- HPLC : Assesses purity using reverse-phase C18 columns (e.g., 95:5 water/acetonitrile with 0.1% TFA).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ for C15H21ClN2O4 expected at ~353.1 m/z).

- TLC : Monitors reaction progress (e.g., silica gel plates with ninhydrin staining for free amines) .

Advanced Research Questions

Q. How can racemization be minimized during the incorporation of this compound into peptide chains?

Racemization risks increase during coupling steps due to base-catalyzed enolization. Mitigation strategies include:

Q. What factors influence the stability of the tert-butyl ester group under acidic or basic conditions?

The tert-butyl ester is acid-labile, cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Stability studies should assess:

Q. How can researchers resolve conflicting purity data from HPLC vs. NMR analyses?

Discrepancies may arise from residual solvents (HPLC) or protonation state variations (NMR). Cross-validation methods include:

Q. What orthogonal protection strategies enable selective deprotection of the Cbz group without affecting the tert-butyl ester?

The Cbz group is removed via catalytic hydrogenation (H2/Pd-C) or HBr in acetic acid, while the tert-butyl ester remains intact under these conditions. For stepwise deprotection:

- Hydrogenolysis : Apply 1 atm H2 with 10% Pd/C in methanol (2–4 hours) to cleave Cbz.

- Acidolysis : Use TFA (95% in DCM) to remove tert-butyl esters after Cbz deprotection. Confirm completeness of each step by TLC or IR (loss of Cbz carbonyl peak at ~1700 cm⁻¹) .

Methodological Considerations

Q. How should researchers design stability studies for this compound under long-term storage?

Q. What are the critical parameters for scaling up the synthesis of this compound?

Key considerations include:

- Solvent volume reduction : Switch from batch to flow chemistry for safer tert-butanol handling.

- Safety protocols : Control exothermic reactions during HCl salt formation using jacketed reactors.

- Purification scalability : Replace column chromatography with fractional crystallization in tert-butyl methyl ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.